molecular formula C11H18Cl2N4 B7898759 (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B7898759
M. Wt: 277.19 g/mol
InChI Key: DEGIFIPIWNJSAV-UHFFFAOYSA-N
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Description

(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and methyl groups, a piperidine ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives under controlled conditions.

    Substitution Reactions:

    Piperidine Ring Formation: The piperidine ring is synthesized via cyclization reactions involving suitable amine precursors.

    Coupling Reactions: The pyrimidine and piperidine rings are coupled through nucleophilic substitution reactions, often using catalysts to enhance the reaction efficiency.

    Formation of Methanamine Group: The methanamine group is introduced through reductive amination reactions involving formaldehyde and ammonia or amine derivatives.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperidine ring, leading to partially or fully reduced derivatives.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, forming a range of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Ammonia, primary and secondary amines, thiols, alkoxides.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, reduced piperidine compounds, and oxidized methanamine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms in cells.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanol
  • (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)ethanamine
  • (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)propylamine

Uniqueness

Compared to similar compounds, (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the methanamine group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4.ClH/c1-8-7-14-11(15-10(8)12)16-4-2-9(6-13)3-5-16;/h7,9H,2-6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGIFIPIWNJSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCC(CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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